molecular formula C23H22N4O2S B2739389 Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705207-28-8

Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2739389
CAS RN: 1705207-28-8
M. Wt: 418.52
InChI Key: ASRLNKCHXYLSCW-UHFFFAOYSA-N
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Description

The compound “Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a benzothiazole ring, an oxadiazole ring, and a piperidine ring .

Scientific Research Applications

Anti-mycobacterial Applications

Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new anti-mycobacterial chemotypes. A study demonstrated that several of these compounds exhibited potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with MICs in the low μM range. This highlights their potential as promising candidates for developing new treatments for tuberculosis (Pancholia et al., 2016).

Antimicrobial and Antibacterial Properties

New pyridine derivatives, including those containing the benzo[d]thiazol moiety, have shown variable and modest activity against investigated strains of bacteria and fungi. This suggests their utility in developing antimicrobial agents with a broad spectrum of activity (Patel, Agravat, & Shaikh, 2011).

Anticancer Potential

Compounds synthesized from benzo[d]thiazol derivatives have been evaluated for their anticancer activity against different cancer cell lines. A study focusing on 1,2,4-oxadiazole derivatives demonstrated that some compounds showed equipotent activity compared to standard cancer treatments against colon and colorectal cancer cell lines, indicating the potential of these compounds in cancer therapy (Vaidya et al., 2020).

Molecular Docking and Drug Discovery

Research involving the synthesis and characterization of new benzo[d]thiazolopyridine compounds, followed by molecular docking studies, indicated these compounds have favorable interactions with estrogen and progesterone receptors, which are vital targets in breast cancer. This suggests their potential application in the development of therapies targeting hormone-responsive cancers (Shirani et al., 2021).

Synthesis and Characterization

The synthesis and structural exploration of compounds containing the benzo[d]thiazol moiety, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been thoroughly investigated. These studies provide valuable insights into the chemical properties and potential therapeutic applications of these compounds (Prasad et al., 2018).

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-7-2-3-9-17(15)21-25-20(29-26-21)13-16-8-6-12-27(14-16)23(28)22-24-18-10-4-5-11-19(18)30-22/h2-5,7,9-11,16H,6,8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRLNKCHXYLSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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